molecular formula C16H19N3O5 B12957620 tert-Butyl 6-nitro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 6-nitro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B12957620
M. Wt: 333.34 g/mol
InChI Key: DROKBIYFBYQLCH-UHFFFAOYSA-N
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Description

tert-Butyl 6-nitro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spirooxindoles These compounds are characterized by a unique three-dimensional structure where an oxindole moiety is fused with another ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-nitro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxindole core, which can be achieved through the cyclization of α-haloacetanilides using Lewis acid catalysis . The spirocyclic structure is then formed by a series of reactions including dianion alkylation and cyclization . The final product is obtained after several purification steps, often involving recrystallization or chromatography.

Industrial Production Methods

Industrial production of spirooxindoles, including tert-Butyl 6-nitro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate, focuses on optimizing yield and purity. This often involves scaling up the laboratory synthesis methods and employing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-nitro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The oxindole moiety can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include lithium aluminum hydride for reductions and various Lewis acids for cyclization reactions . The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

tert-Butyl 6-nitro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirooxindoles such as:

Uniqueness

What sets tert-Butyl 6-nitro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate apart is its specific substitution pattern and the presence of the nitro group, which imparts unique chemical reactivity and biological activity . This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

tert-butyl 6-nitro-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C16H19N3O5/c1-15(2,3)24-14(21)18-7-6-16(9-18)11-5-4-10(19(22)23)8-12(11)17-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,17,20)

InChI Key

DROKBIYFBYQLCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=C(C=C3)[N+](=O)[O-])NC2=O

Origin of Product

United States

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